molecular formula C10H12O2 B12313711 2H-1-Benzopyran-6-methanol, 3,4-dihydro-

2H-1-Benzopyran-6-methanol, 3,4-dihydro-

Cat. No.: B12313711
M. Wt: 164.20 g/mol
InChI Key: DEYAFEZPXADTKD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-methanol, 3,4-dihydro- is an organic compound belonging to the benzopyran family It is characterized by a benzene ring fused to a pyran ring, with a methanol group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkene in the presence of an acid catalyst can yield the desired benzopyran derivative . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-methanol, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols .

Scientific Research Applications

2H-1-Benzopyran-6-methanol, 3,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-6-methanol, 3,4-dihydro- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanol group at the 6th position and the dihydro structure differentiate it from other benzopyran derivatives .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAFEZPXADTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CO)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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